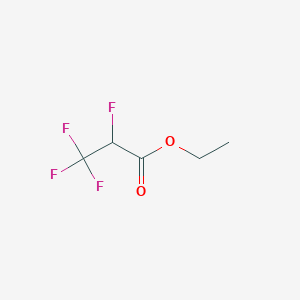

Ethyl 2,3,3,3-tetrafluoropropionate

Description

The exact mass of the compound Ethyl 2,3,3,3-tetrafluoropropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJROLMPBFOAPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334513 | |

| Record name | ethyl 2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-92-8 | |

| Record name | ethyl 2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3,3,3-tetrafluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,3,3,3-tetrafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to Ethyl 2,3,3,3-tetrafluoropropionate, a valuable intermediate in the pharmaceutical and agrochemical industries. We will delve into the core methodologies, offering not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction

This compound (ETFP) is a fluorinated ester of significant interest due to the unique properties conferred by the tetrafluoropropyl moiety. Its incorporation into larger molecules can enhance metabolic stability, lipophilicity, and binding affinity, making it a desirable building block in drug discovery and development. This guide will focus on the most prevalent and practical synthetic routes to ETFP, emphasizing a "one-pot" approach that offers efficiency and scalability.

Primary Synthetic Pathway: One-Pot Hydrolysis and Esterification

The most direct and industrially relevant synthesis of this compound proceeds through a one-pot reaction involving the hydrolysis of a readily available amide precursor followed by in-situ esterification. This method is advantageous as it minimizes intermediate workup and purification steps, leading to higher overall yields and reduced process time.

Reaction Overview

The overall transformation can be summarized as follows:

Figure 1: One-pot synthesis of this compound.

Causality Behind Experimental Choices

The selection of reagents and conditions for this one-pot synthesis is critical for its success.

-

Starting Material: N,N-Diethyl-2,3,3,3-tetrafluoropropionamide is a common starting material due to its relative stability and accessibility.[1][2][3] The diethylamide group is a good leaving group under the reaction conditions.

-

Hydrolysis: The first step is the hydrolysis of the amide to the corresponding carboxylic acid. This can be catalyzed by either a strong acid (e.g., sulfuric acid, hydrochloric acid) or a base.[4] Acid catalysis is often preferred as the same acid can then catalyze the subsequent esterification step.

-

Esterification: The in-situ formation of 2,3,3,3-tetrafluoropropionic acid is immediately followed by a Fischer esterification with ethanol.[5][6][7][8][9] The presence of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. An excess of ethanol is typically used to drive the equilibrium towards the formation of the ester.

-

Solvent System: A mixture of ethanol and water is commonly employed.[4] Ethanol serves as both a reactant and a co-solvent, while water is necessary for the initial hydrolysis step. The ratio of these solvents can be optimized to balance the rates of both reactions.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a synthesized representation of methodologies described in the patent literature, providing a self-validating system for researchers.

Materials and Reagents:

-

N,N-Diethyl-2,3,3,3-tetrafluoropropionamide

-

Concentrated Sulfuric Acid (98%) or Hydrochloric Acid (37%)

-

Ethanol (absolute)

-

Water (deionized)

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine N,N-Diethyl-2,3,3,3-tetrafluoropropionamide, ethanol, and water. A typical molar ratio of amide:ethanol:water can range from 1:5:5 to 1:10:10, depending on the desired reaction rate and scale.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of hydrochloric acid to the stirred mixture. The addition should be done carefully, as the reaction can be exothermic.

-

Reflux: Heat the reaction mixture to reflux (typically 90-120°C) and maintain this temperature for 10-24 hours.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.

-

Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the excess ethanol and other volatile components using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. The boiling point of the pure ester is approximately 110-112°C.[10]

-

Alternative Synthetic Route: Two-Step Synthesis

For situations where greater control over the reaction is required or if the one-pot method proves to be inefficient, a two-step approach can be employed. This involves the isolation of the intermediate 2,3,3,3-tetrafluoropropionic acid before proceeding with the esterification.

Step 1: Hydrolysis of N,N-Diethyl-2,3,3,3-tetrafluoropropionamide

Figure 2: Hydrolysis to 2,3,3,3-Tetrafluoropropionic Acid.

Protocol:

The reaction is set up similarly to the one-pot method, but without the addition of a large excess of ethanol. After the hydrolysis is complete, the 2,3,3,3-tetrafluoropropionic acid can be isolated by distillation.[4] The boiling point of the acid is approximately 120-121°C.

Step 2: Fischer Esterification of 2,3,3,3-Tetrafluoropropionic Acid

Figure 3: Fischer Esterification of the isolated acid.

Protocol:

The isolated 2,3,3,3-tetrafluoropropionic acid is dissolved in an excess of ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is then refluxed until the reaction is complete. The work-up and purification steps are similar to those described for the one-pot synthesis.

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₄O₂ | PubChem[11] |

| Molecular Weight | 174.09 g/mol | PubChem[11] |

| Boiling Point | 110-112 °C | PubChem[11] |

| CAS Number | 399-92-8 | PubChem[11] |

Analytical Characterization

Accurate characterization of the final product is essential for ensuring its purity and identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-CH₂-) of the ethyl group coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The proton on the α-carbon will appear as a multiplet due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the structure of fluorinated compounds. For this compound, distinct signals for the CF₃ and CHF groups are expected, with characteristic coupling patterns. A representative ¹⁹F NMR spectrum is available on PubChem.[11]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

Safety and Handling

-

N,N-Diethyl-2,3,3,3-tetrafluoropropionamide: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Strong Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water or alcohol slowly, never the other way around.

-

Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.

-

General Precautions: It is recommended to perform a thorough risk assessment before carrying out any of the described procedures.

Conclusion

The one-pot synthesis of this compound from N,N-Diethyl-2,3,3,3-tetrafluoropropionamide offers an efficient and practical route for its preparation. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently synthesize this valuable fluorinated building block for their drug discovery and development endeavors. The two-step alternative provides an option for greater reaction control when needed. Accurate analytical characterization is paramount to ensure the quality of the final product.

References

- CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I)

-

PubChem. (n.d.). Ethyl 2,3,3,3-tetrafluoropropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Human Metabolome Database. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]

- US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google P

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

apicule. (n.d.). N,N-Diethyl-2,3,3,3-tetrafluoropropionamide (CAS No: 392-63-2) API Intermediate Manufacturers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Computational 19F NMR. 2. Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-2,3,3,3-tetrafluoropropionamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H- and ¹⁹F-NMR spectra images of (E)-ethyl... Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N,N-Diethyl-2,3,3,3-tetrafluoropropionamide (CAS 392-63-2). Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoropropene. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]

-

Quick Company. (n.d.). Single Pot Process To Prepare To Prepare Ethyl 2, 2 Difluoroacetic Acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N,N-Diethyl-2,3,3,3-tetrafluoropropionamide. Retrieved from [Link]

-

Agilent. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemicals from ethanol--The ethyl acetate one-pot synthesis. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. N,N-Diethyl-2,3,3,3-tetrafluoropropionamide | C7H11F4NO | CID 2774042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester | C5H5BrF4O2 | CID 2737158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 2,3,3,3-tetrafluoropropanoate | C5H6F4O2 | CID 520974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair | MDPI [mdpi.com]

Ethyl 2,3,3,3-tetrafluoropropionate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and reactivity of Ethyl 2,3,3,3-tetrafluoropropionate. This fluorinated building block is of growing interest in medicinal and materials chemistry, and this document serves as a detailed technical resource for its effective utilization in research and development.

Introduction and Significance

This compound, with the CAS number 399-92-8, is an organic ester characterized by a propionate backbone with four fluorine atoms.[1] This compound typically presents as a colorless liquid with a distinct odor.[1] The strategic placement of fluorine atoms imparts unique electronic properties, influencing its stability, reactivity, and potential applications as a versatile reagent in organic synthesis.[1] Its utility is particularly noted in the preparation of more complex fluorinated molecules, which are of significant interest in the development of pharmaceuticals and advanced materials. The tetrafluorinated moiety can profoundly alter the pharmacokinetic and physicochemical properties of parent molecules, making this compound a valuable tool for drug discovery and development professionals.

Molecular Structure and Identification

The molecular structure of this compound consists of an ethyl ester functional group attached to a tetrafluorinated propyl chain. The IUPAC name for this compound is ethyl 2,3,3,3-tetrafluoropropanoate.[2]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | ethyl 2,3,3,3-tetrafluoropropanoate[2] |

| CAS Number | 399-92-8[2] |

| Molecular Formula | C₅H₆F₄O₂[2] |

| Molecular Weight | 174.09 g/mol [2] |

| InChI | InChI=1S/C5H6F4O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3[2] |

| SMILES | CCOC(=O)C(C(F)(F)F)F[2] |

digraph "Ethyl_2_3_3_3_tetrafluoropropionate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.3,0.5!"]; O1 [label="O", pos="1.8,-0.5!"]; C3 [label="C", pos="2.6,0!"]; C4 [label="C", pos="3.9,0.5!"]; O2 [label="O", pos="1.5,1.5!"]; F1 [label="F", pos="2.9,-1!"]; C5 [label="C", pos="3.1,-1.5!"]; F2 [label="F", pos="4.2,-1!"]; F3 [label="F", pos="3.4,-2.5!"]; F4 [label="F", pos="1.9,-2!"]; H1[label="H", pos="-0.5,0.5!"]; H2[label="H", pos="-0.5,-0.5!"]; H3[label="H", pos="0.3,-0.9!"]; H4[label="H", pos="4.4,0!"]; H5[label="H", pos="4.4,1!"]; H6[label="H", pos="2.4,0.9!"];

// Bonds C1 -- C2; C2 -- O1; O1 -- C3; C2 -- O2 [style=double]; C3 -- F1; C3 -- C5; C5 -- F2; C5 -- F3; C5 -- F4; C1 -- H1; C1 -- H2; C1 -- H3; C4 -- H4; C4 -- H5; C3 -- H6; }

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The presence of multiple fluorine atoms significantly influences its boiling point and polarity.

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive | [1] |

| Boiling Point | 106-108 °C | Fluorochem |

| Molecular Weight | 174.09 g/mol | [2] |

| Solubility | Generally non-polar, affecting its solubility in different solvents. | [1] |

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While comprehensive public data is limited, the following sections outline the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a multiplet for the proton at the C2 position, which will be split by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals. The chemical shifts will be influenced by the attached fluorine atoms, with the carbons directly bonded to fluorine showing significant downfield shifts and splitting.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the structure. It is expected to show two distinct fluorine environments: a single fluorine at the C2 position and three equivalent fluorines in the -CF₃ group at the C3 position. These will exhibit characteristic splitting patterns due to coupling with each other and with the adjacent proton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the ester functional group and the carbon-fluorine bonds. Key expected absorptions include:

-

C=O stretch: A strong band around 1750-1770 cm⁻¹.

-

C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region.

-

C-F stretch: Very strong, characteristic bands in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z 174. The fragmentation pattern will be indicative of the structure, with characteristic losses of the ethyl group, ethoxy group, and fragments containing fluorine.

Synthesis and Purification

A common synthetic route to this compound involves the reaction of a cyanide salt with tetrafluoroethylene (TFE) in the presence of an alcohol, followed by esterification.

Caption: Generalized synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established patent literature and provides a robust method for the laboratory-scale synthesis of the title compound.

Step 1: Formation of the Tetrafluoropropionate Salt

-

In a high-pressure reactor, a mixture of a cyanide salt (e.g., sodium cyanide), water, and an alcohol (e.g., ethanol) is prepared.

-

The reactor is sealed and pressurized with tetrafluoroethylene (TFE).

-

The reaction mixture is heated to a temperature between 40°C and 100°C.

-

The reaction is allowed to proceed for several hours until the TFE is consumed, resulting in the formation of the corresponding 2,2,3,3-tetrafluoropropionate salt in the reaction mixture.

Step 2: Esterification to this compound

-

The reaction mixture from Step 1 is cooled, and any excess ammonia is carefully removed.

-

A strong mineral acid, such as sulfuric acid, is slowly added to the reaction mixture in the presence of ethanol.

-

The mixture is then heated to reflux for several hours to drive the esterification reaction to completion.

-

Upon cooling, the organic layer is separated.

Step 3: Purification

-

The crude product is washed with water and a saturated sodium bicarbonate solution to remove any remaining acid and salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The final product is purified by fractional distillation, collecting the fraction boiling at approximately 106-108 °C.

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the unique reactivity conferred by the fluorine atoms. The electron-withdrawing nature of the fluoroalkyl group activates the alpha-proton, making it susceptible to deprotonation by a suitable base. This allows for a range of subsequent reactions, including aldol-type condensations and alkylations.

Furthermore, the ester functionality can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, and amidation. These reactions open up pathways to a variety of other fluorinated building blocks.

While specific examples in late-stage drug development are not widely published, the introduction of the tetrafluoropropyl moiety is a strategy employed in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly sealed.

References

-

PubChem. (n.d.). Ethyl 2,3,3,3-tetrafluoropropanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Characterization of Ethyl 2,3,3,3-tetrafluoropropionate: An In-depth Technical Guide

Abstract

Ethyl 2,3,3,3-tetrafluoropropionate (CAS No. 399-92-8) is a fluorinated ester of growing importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique physicochemical properties, imparted by the tetrafluorinated propyl chain, necessitate a robust and unambiguous analytical characterization for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of freely available, experimentally verified spectra in public databases, this guide leverages high-quality predicted data, contextualized with established spectroscopic principles and comparative data from related fluorinated compounds. This document is intended as a practical resource for researchers, scientists, and drug development professionals, offering detailed methodologies and in-depth interpretation of the spectral features of this key synthetic building block.

Introduction: The Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable chiral or prochiral building block, introducing a CF₃-CFH- moiety that is prevalent in many active pharmaceutical ingredients.

Accurate spectroscopic analysis is paramount to ensure the structural integrity and purity of such intermediates. This guide provides a foundational spectroscopic dataset and interpretive framework for this compound.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecule's structure is the first step in interpreting its spectroscopic output.

| Property | Value | Source |

| IUPAC Name | ethyl 2,3,3,3-tetrafluoropropanoate | PubChem[1] |

| CAS Number | 399-92-8 | PubChem[1] |

| Molecular Formula | C₅H₆F₄O₂ | PubChem[1] |

| Molecular Weight | 174.09 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)C(C(F)(F)F)F | PubChem[1] |

Mandatory Visualization: Molecular Structure with Numbering

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe into the molecular environment. The following data is predicted using industry-standard algorithms (e.g., ACD/Labs, Mnova) and principles of NMR spectroscopy.[2][3]

Disclaimer: The data presented in the following tables is based on computational predictions and should be used as a reference. Experimental verification is strongly recommended.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by two main signals corresponding to the ethyl ester group. The proton on the propionate backbone (H-2) is significantly affected by coupling to adjacent fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J Hz) |

| 4.85 | dq | 1H | CHF | ³JHF ≈ 20 Hz, ²JHF ≈ 45 Hz |

| 4.35 | q | 2H | OCH₂ | ³JHH ≈ 7.1 Hz |

| 1.35 | t | 3H | CH₃ | ³JHH ≈ 7.1 Hz |

Interpretation and Expertise:

-

The methine proton (CHF) at C-2 is expected to be the most downfield signal due to the deshielding effects of the adjacent carbonyl group and four fluorine atoms.

-

Its multiplicity will be a complex doublet of quartets (dq) . The large doublet splitting arises from the geminal coupling to the fluorine on the same carbon (²JHF ≈ 45 Hz).[4] The smaller quartet splitting is due to coupling with the three equivalent fluorine atoms of the CF₃ group (³JHF ≈ 20 Hz).

-

The ethyl group protons (OCH₂ and CH₃) will show a classic quartet and triplet pattern, respectively, due to their mutual three-bond coupling (³JHH).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is notable for the large one-bond and smaller multi-bond carbon-fluorine coupling constants, which are diagnostic for fluorinated compounds.

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constants (J Hz) |

| 164.5 | d | C=O | ²JCF ≈ 25 Hz |

| 121.0 | q | CF₃ | ¹JCF ≈ 280 Hz |

| 85.0 | dq | CHF | ¹JCF ≈ 190 Hz, ²JCF ≈ 30 Hz |

| 63.0 | s | OCH₂ | - |

| 14.0 | s | CH₃ | - |

Interpretation and Expertise:

-

The carbonyl carbon (C=O) will appear as a doublet due to two-bond coupling to the fluorine at C-2 (²JCF).

-

The trifluoromethyl carbon (CF₃) will exhibit a quartet with a very large one-bond coupling constant (¹JCF ≈ 280 Hz), a characteristic feature of CF₃ groups.[5]

-

The methine carbon (CHF) signal will be a doublet of quartets due to one-bond coupling to its attached fluorine (¹JCF ≈ 190 Hz) and two-bond coupling to the CF₃ group (²JCF ≈ 30 Hz).[6]

-

The carbons of the ethyl group are too far removed to show significant C-F coupling and will appear as singlets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds. The spectrum of this compound is predicted to show two distinct signals.

| Chemical Shift (δ) ppm (vs CFCl₃) | Multiplicity | Integration | Assignment | Coupling Constants (J Hz) |

| -75.0 | d | 3F | CF₃ | ⁴JFF ≈ 8 Hz |

| -205.0 | dq | 1F | CHF | ⁴JFF ≈ 8 Hz, ²JHF ≈ 45 Hz, ³JHF ≈ 20 Hz |

Interpretation and Expertise:

-

The three equivalent fluorine atoms of the CF₃ group are expected to appear around -75 ppm, a typical range for trifluoromethyl groups adjacent to a stereocenter.[7] This signal will be split into a doublet by the single fluorine at C-2 (a four-bond F-F coupling, ⁴JFF).

-

The single fluorine atom on the chiral center (CHF) is expected to be significantly upfield, around -205 ppm. Its signal will be a complex doublet of quartets . The primary splitting into a quartet is from the three-bond coupling to the CF₃ group (³JHF). Each line of this quartet is then split into a doublet by the geminal proton (²JHF). A smaller four-bond coupling to the CF3 fluorines (⁴JFF) further complicates the pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound is dominated by a strong carbonyl stretch and intense C-F bond absorptions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 - 2880 | Medium | C-H stretching (alkyl) |

| 1765 | Strong | C=O stretching (ester) |

| 1300 - 1050 | Very Strong | C-F stretching |

| 1250 - 1150 | Strong | C-O stretching (ester) |

Interpretation and Expertise:

-

The most prominent peak will be the C=O stretch of the ester functional group. Its position at a relatively high wavenumber (1765 cm⁻¹) is influenced by the electron-withdrawing fluorine atoms on the α-carbon.[8]

-

The region between 1300 cm⁻¹ and 1050 cm⁻¹ will be characterized by multiple, very strong, and broad absorption bands. These are characteristic of the C-F stretching vibrations of the CF and CF₃ groups. This region is often referred to as the "fluorine fingerprint" and can be complex to assign to individual vibrations but is highly diagnostic for the presence of fluorination.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

| m/z | Predicted Relative Intensity | Assignment / Interpretation |

| 174 | Low | [M]⁺, Molecular Ion |

| 129 | High | [M - C₂H₅O]⁺, Loss of ethoxy radical |

| 105 | Moderate | [M - CF₃]⁺, Loss of trifluoromethyl radical |

| 77 | High | [C₂F₃]⁺ |

| 69 | Very High | [CF₃]⁺, Trifluoromethyl cation (Base Peak) |

| 45 | Moderate | [C₂H₅O]⁺ |

| 29 | High | [C₂H₅]⁺, Ethyl cation |

Interpretation and Expertise:

-

The molecular ion peak [M]⁺ at m/z 174 is expected to be present but may be of low intensity, which is common for esters that fragment readily.

-

The base peak is predicted to be at m/z 69, corresponding to the very stable trifluoromethyl cation [CF₃]⁺. This is a hallmark of compounds containing a CF₃ group.

-

A significant fragment at m/z 129 corresponds to the loss of the ethoxy group (-OC₂H₅), a common α-cleavage pathway for esters.[9]

-

Another key fragmentation is the loss of the trifluoromethyl radical to give a peak at m/z 105.

-

The peak at m/z 29 confirms the presence of the ethyl group.

Mandatory Visualization: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Plausible EI-MS fragmentation pathway for this compound.

Experimental Protocols

The following sections describe standardized, self-validating protocols for acquiring high-quality spectroscopic data for this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d is a common choice for its good solubilizing power and relatively clean spectral window.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS) at 0 ppm for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene (-63.72 ppm) can be used.[10]

-

Homogenization: Cap the NMR tube and gently invert several times or vortex briefly to ensure a homogeneous solution.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

¹H NMR: Acquire with a 30-45° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

¹³C NMR: Acquire with proton decoupling. A longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary due to the low natural abundance of ¹³C and long relaxation times of quaternary carbons.

-

¹⁹F NMR: Acquire with proton decoupling to simplify spectra, or without to observe H-F couplings. A wide spectral width is necessary to cover the large chemical shift range of fluorine.

-

Mandatory Visualization: NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy Protocol

-

Method: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is most convenient.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of the neat liquid sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Mass Spectrometry Protocol

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is standard.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a standard non-polar column (e.g., DB-5ms or HP-5ms).

-

Injection: Inject 1 µL of the dilute solution using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

Temperature Program: Start with an initial oven temperature of 40-50°C, hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy allows for reproducible fragmentation patterns that can be compared to library data.[11]

-

Mass Range: Scan a mass range from m/z 20 to 250 to ensure capture of the molecular ion and all significant fragments.

-

Safety and Handling

As a fluorinated organic compound, this compound requires careful handling.

-

Hazards: It is classified as a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with their in-depth interpretations, offer a robust starting point for scientists working with this compound. The provided protocols outline best practices for acquiring high-quality experimental data, which is essential for validating these predictions and ensuring the quality and integrity of this important chemical intermediate. The unique spectral features, particularly the extensive C-F and H-F couplings in NMR and the characteristic [CF₃]⁺ fragment in mass spectrometry, serve as definitive identifiers for this molecule.

References

-

Mestrelab Research S.L. Mnova NMRPredict. [Link]

-

ACD/Labs. NMR Predictors. [Link]

-

PubChem. Ethyl 2,3,3,3-tetrafluoropropanoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

Duke University NMR Center. Coupling constants. [Link]

-

University of Calgary. Interpretation of mass spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. platform.softwareone.com [platform.softwareone.com]

- 2. Download NMR Predict - Mestrelab [mestrelab.com]

- 3. acdlabs.com [acdlabs.com]

- 4. The Duke NMR Center Coupling constants [sites.duke.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. youtube.com [youtube.com]

- 9. NMRPredict Server-Based [mestrelabcn.com]

- 10. gaussian.com [gaussian.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2,3,3,3-tetrafluoropropionate (ETFP)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of Ethyl 2,3,3,3-tetrafluoropropionate (ETFP), a fluorinated ester of significant interest in various scientific domains, including pharmaceutical and materials science. This document moves beyond a simple recitation of properties to offer a deeper understanding of the underlying chemical principles governing its behavior in solution, thereby empowering researchers to optimize its use in their applications.

Introduction: The Significance of Fluorinated Esters like ETFP

This compound (ETFP), with the chemical structure illustrated below, is a member of the growing class of fluorinated organic compounds. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced thermal stability, metabolic resistance, and unique solvency characteristics.[1][2] The strong carbon-fluorine bond is a key contributor to this stability.[1] These attributes make fluorinated compounds like ETFP attractive for applications ranging from specialty solvents and electrolytes for high-voltage batteries to intermediates in the synthesis of complex molecules.[3][4]

Chemical Structure of this compound (ETFP)

-

Molecular Formula: C5H6F4O2[5]

-

Molecular Weight: 174.09 g/mol [5]

-

IUPAC Name: ethyl 2,3,3,3-tetrafluoropropanoate[5]

Solubility Profile of ETFP: A Predictive and Experimental Approach

Theoretical Considerations for Solubility

The polarity of a solvent plays a crucial role in its ability to dissolve a solute.[6] ETFP possesses both polar (the ester group) and non-polar (the fluorinated alkyl chain) characteristics. This amphiphilic nature suggests it will exhibit a nuanced solubility profile.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF) are likely to be good solvents for ETFP due to their ability to engage in dipole-dipole interactions with the ester functionality.

-

Polar Protic Solvents: Solvents such as ethanol and methanol are also expected to be effective, capable of hydrogen bonding with the oxygen atoms of the ester group. A patent for the preparation of tetrafluoropropionate salts mentions the use of methanol and ethanol as suitable reaction media for related compounds, further suggesting miscibility.[7]

-

Non-Polar Solvents: Solvents like hexane and toluene are anticipated to be less effective at solvating ETFP due to the significant polarity of the ester group. However, the fluorinated portion of the molecule may impart some limited solubility.

-

Aqueous Solubility: The solubility of ETFP in water is expected to be low. The hydrophobic nature of the fluorinated alkyl chain will likely dominate its interaction with water. The related compound, 2,3,3,3-Tetrafluoropropene, exhibits very poor solubility in water.[8]

Proposed Experimental Protocol for Determining ETFP Solubility

To establish a quantitative understanding of ETFP's solubility, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of ETFP in various solvents.

Objective: To quantitatively determine the solubility of ETFP in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (ETFP), high purity

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, toluene, hexane), analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of ETFP to a known volume of each solvent in a series of vials. The excess is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solute to settle.

-

For each solvent, carefully transfer an aliquot of the supernatant to a centrifuge tube.

-

Centrifuge the samples to pellet any remaining suspended solid.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of ETFP of known concentrations in each respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable chromatographic method (HPLC or GC).

-

Carefully take a known volume of the clear supernatant from the centrifuged sample and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of ETFP in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents the solubility.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility of ETFP ( g/100 mL) at 25 °C |

| Water | 10.2 | To be determined |

| Methanol | 6.6 | To be determined |

| Ethanol | 5.2 | To be determined |

| Acetonitrile | 6.2 | To be determined |

| Acetone | 5.1 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Tetrahydrofuran (THF) | 4.0 | To be determined |

| Toluene | 2.4 | To be determined |

| Hexane | 0.1 | To be determined |

Stability of ETFP: A Multi-faceted Investigation

The stability of a compound under various conditions is a critical parameter, particularly in applications where long-term storage or specific reaction conditions are involved. For ETFP, the primary degradation pathways of concern are hydrolysis and thermal decomposition.

Hydrolytic Stability: The Role of pH

Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, to yield a carboxylic acid and an alcohol. The rate of hydrolysis is highly dependent on the pH of the solution.

Mechanism of Ester Hydrolysis:

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water.

Proposed Experimental Protocol for Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of ETFP at different pH values.

Materials:

-

This compound (ETFP)

-

Aqueous buffer solutions of various pH values (e.g., pH 4, pH 7, pH 10)

-

Acetonitrile or another suitable co-solvent to ensure initial solubility of ETFP

-

Thermostatic water bath

-

HPLC or GC system

-

pH meter

Methodology:

-

Reaction Setup:

-

Prepare stock solutions of ETFP in a water-miscible organic solvent like acetonitrile.

-

In a series of reaction vessels, add the buffer solution and place them in a thermostatic water bath set to a desired temperature (e.g., 50 °C to accelerate the reaction for measurement purposes).

-

Initiate the reaction by adding a small, known volume of the ETFP stock solution to each buffer solution. The final concentration of the organic co-solvent should be kept low to minimize its effect on the reaction rate.

-

-

Time-Course Monitoring:

-

At regular time intervals, withdraw an aliquot from each reaction vessel.

-

Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., an acidic solution to neutralize a basic hydrolysis reaction or vice versa) and an internal standard.

-

Analyze the quenched samples by HPLC or GC to quantify the remaining concentration of ETFP.

-

-

Data Analysis:

-

Plot the concentration of ETFP versus time for each pH value.

-

Determine the rate constant (k) for the hydrolysis reaction at each pH from the slope of the appropriate kinetic plot (e.g., ln[ETFP] vs. time for a first-order reaction).

-

Calculate the half-life (t1/2) of ETFP at each pH using the equation t1/2 = 0.693/k for a first-order reaction.

-

Data Presentation:

The results of the hydrolytic stability study should be presented in a table.

| pH | Temperature (°C) | Rate Constant (k) | Half-life (t₁/₂) |

| 4.0 | 50 | To be determined | To be determined |

| 7.0 | 50 | To be determined | To be determined |

| 10.0 | 50 | To be determined | To be determined |

Thermal Stability

Fluorinated compounds often exhibit high thermal stability. However, at elevated temperatures, decomposition can occur. For ethyl esters, a common thermal decomposition pathway is a unimolecular elimination reaction to form an alkene and a carboxylic acid.[11] Studies on the thermal decomposition of ethyl fluoride show it decomposes at high temperatures (410.5–465.5 °C) to ethylene and hydrogen fluoride.[12] While ETFP is a more complex molecule, this suggests that high temperatures would be required for its decomposition.

Proposed Experimental Protocol for Assessing Thermal Stability

Objective: To determine the thermal decomposition profile of ETFP.

Materials:

-

This compound (ETFP)

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Inert gas supply (e.g., nitrogen or argon)

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of ETFP into the TGA sample pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small sample of ETFP in a sealed DSC pan.

-

Heat the sample at a constant rate under an inert atmosphere.

-

Record the heat flow to the sample relative to a reference. Endothermic or exothermic peaks can indicate phase transitions or decomposition events.

-

Data Presentation:

The TGA and DSC data will provide a clear picture of the thermal stability of ETFP, including its decomposition temperature range.

Visualization of Experimental Workflows

To further clarify the proposed experimental protocols, the following diagrams illustrate the logical flow of each procedure.

Caption: Workflow for assessing the hydrolytic stability of ETFP.

Conclusion and Future Directions

This compound is a compound with significant potential, stemming from the unique properties imparted by its fluorinated structure. While a complete quantitative picture of its solubility and stability requires further experimental investigation, this guide provides a robust framework for understanding its likely behavior and outlines detailed protocols for its empirical determination. The proposed studies will yield critical data for researchers in drug development, materials science, and other fields, enabling the informed and effective application of this promising fluorinated ester.

References

-

Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. Portland State University. Retrieved from [Link]

-

Jae-Kwang, K., et al. (2020). An All-Fluorinated Ester Electrolyte for Stable High-Voltage Li Metal Batteries Capable of Ultra-Low-Temperature Operation. ACS Energy Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,3,3,3-tetrafluoropropanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved from [Link]

-

Madorsky, S. L., & Straus, S. (1954). Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. Journal of Research of the National Bureau of Standards, 53(6), 361. Retrieved from [Link]

- Tang, L. G. (1994). U.S. Patent No. 5,336,801. Washington, DC: U.S. Patent and Trademark Office.

-

Hanson Research Group, Stanford University. (n.d.). Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves. Retrieved from [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1966). Kinetics of the thermal decomposition of ethyl fluoride. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Retrieved from [Link]

-

MDPI. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 27(1), 197. Retrieved from [Link]

-

Hanson Research Group, Stanford University. (n.d.). Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves. Retrieved from [Link]

-

Scribd. (n.d.). Kinetics of Ethyl Acetate Hydrolysis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-(3-fluoroanilino)propionate. Retrieved from [Link]

-

MDPI. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 27(1), 197. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 337-82-6 | Ethyl2,2,3,3-tetrafluoropropionate [fluoromart.com]

- 5. Ethyl 2,3,3,3-tetrafluoropropanoate | C5H6F4O2 | CID 520974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents [patents.google.com]

- 8. 2,3,3,3-Tetrafluoropropene | CH2CFCF3 | CID 2776731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal decomposition of C3-C5 ethyl esters: CO, CO2 and H2O time-history measurements behind reflected shock waves | Hanson Research Group [hanson.stanford.edu]

- 12. Kinetics of the thermal decomposition of ethyl fluoride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 2,3,3,3-tetrafluoropropionate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3,3,3-tetrafluoropropionate (ETFp) is a fluorinated ester of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms imparts unique electronic properties to the molecule, profoundly influencing its reactivity. This technical guide provides a comprehensive overview of the core reaction mechanisms of ETFp, offering insights into its behavior in various organic transformations. By synthesizing information from patents and academic literature on related fluorinated compounds, this document serves as a valuable resource for researchers seeking to harness the synthetic potential of this versatile building block.

Introduction: The Influence of Fluorine on Reactivity

The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science. In the case of this compound, the strong electron-withdrawing effects of the trifluoromethyl group (CF₃) and the additional fluorine atom at the α-position significantly impact the molecule's reactivity. These effects include:

-

Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the fluorine atoms polarizes the carbonyl bond, making the carbonyl carbon more susceptible to nucleophilic attack.

-

Enhanced Acidity of the α-Proton: The electron-withdrawing fluorine atoms stabilize the conjugate base (enolate), increasing the acidity of the α-proton and facilitating enolate formation.

-

Modified Leaving Group Ability: The electronic effects of fluorine can influence the stability of the ethoxide leaving group in nucleophilic acyl substitution reactions.

This guide will delve into the specific reaction mechanisms of ETFp, considering these fundamental principles.

Synthesis of this compound

The synthesis of ETFp is crucial for its application in organic synthesis. Patent literature provides several methods for its preparation, primarily involving the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoro propionamide under acidic conditions.[1][2]

Representative Synthetic Protocols

The following table summarizes typical reaction conditions for the synthesis of ETFp as described in the patent literature.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |

| N,N-diethyl-2,3,3,3-tetrafluoro propionamide | 37% Hydrochloric Acid | Water, Ethanol | 130 °C | 10 hours | 95% | 98.2% | [1] |

| N,N-diethyl-2,3,3,3-tetrafluoro propionamide | 98% Sulfuric Acid | Water, Ethanol | 130 °C | 12 hours | 93% | 98.1% | [1] |

| N,N-diethyl-2,3,3,3-tetrafluoro propionamide | 98% Sulfuric Acid | Water, Ethanol | 130 °C | 9 hours | 90% | 98.3% | [1] |

Experimental Workflow for ETFp Synthesis

Caption: General workflow for the synthesis of this compound.

Nucleophilic Acyl Substitution Reactions

Due to the highly electrophilic nature of its carbonyl carbon, ETFp is expected to readily undergo nucleophilic acyl substitution reactions. The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group.

General Mechanism of Nucleophilic Acyl Substitution

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2,3,3,3-tetrafluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction to Ethyl 2,3,3,3-tetrafluoropropionate

This compound, with the molecular formula C₅H₆F₄O₂, is a fluorinated organic compound that has garnered attention for its potential applications as a building block in organic synthesis, a specialized solvent, and a component in the development of novel agrochemicals and pharmaceuticals. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the case of this compound, the trifluoromethyl group and the additional fluorine atom on the propionate backbone are expected to influence its volatility, density, polarity, and thermal stability.

A thorough understanding of its fundamental physical properties, such as boiling point and density, is a prerequisite for its effective use in any application. These parameters are critical for process design, reaction optimization, purification, and ensuring safe handling and storage.

Physicochemical Properties: Boiling Point and Density

Theoretical Considerations and Comparative Analysis

Precise, experimentally verified data for the boiling point and density of this compound are not consistently reported in publicly accessible databases. However, by examining the properties of structurally analogous compounds, we can infer a probable range and understand the factors influencing these values.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Key determinants of boiling point include molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions), and molecular shape. The presence of highly electronegative fluorine atoms in this compound introduces strong dipole moments, which are expected to result in a higher boiling point compared to its non-fluorinated analog, ethyl propionate.

The density of a substance is its mass per unit volume. For organic compounds, density is influenced by atomic weight and the efficiency of molecular packing in the liquid state. The substitution of hydrogen atoms (atomic weight ~1) with fluorine atoms (atomic weight ~19) leads to a significant increase in molecular weight within a similar molecular volume, generally resulting in a higher density.

The following table summarizes the reported physical properties of several related fluorinated esters to provide a comparative context:

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| Ethyl Propionate | 105-37-3 | C₅H₁₀O₂ | 99 | 0.891 |

| Ethyl Trifluoroacetate | 383-63-1 | C₄H₅F₃O₂ | 60-62 | 1.145 |

| Ethyl Pentafluoropropionate | 426-65-3 | C₅H₅F₅O₂ | 76 | 1.299[1] |

| Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate | 10186-73-9 | C₅H₅BrF₄O₂ | 142.6 | 1.69[2] |

Based on this comparative data, it is reasonable to hypothesize that the boiling point of this compound will be higher than that of Ethyl Pentafluoropropionate due to the specific placement of the fluorine atoms, and its density will be significantly greater than that of non-fluorinated ethyl propionate.

Experimental Determination of Boiling Point

The precise determination of the boiling point is crucial for purification by distillation and for understanding the compound's volatility. The following protocol outlines a standard method for determining the boiling point at atmospheric pressure.

Principle: This method relies on heating the liquid to its boiling point and observing the temperature at which the liquid and vapor phases are in equilibrium.

Experimental Workflow:

Boiling Point Determination Workflow

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus as depicted in the workflow diagram. Ensure all glassware is clean and dry.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gradually heat the flask using a heating mantle or an oil bath. A slow and steady heating rate is crucial to establish thermal equilibrium.

-

Temperature Measurement: Position the thermometer or temperature probe so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Observation and Recording: The boiling point is the temperature at which the vapor condenses on the thermometer and a steady reflux is observed. Record the temperature when it remains constant for at least one minute during active distillation.

-

Pressure Correction: The observed boiling point is dependent on the atmospheric pressure. For high accuracy, the measured boiling point should be corrected to the standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation.

Causality in Experimental Choices:

-

Boiling Chips/Stir Bar: Prevents "bumping" (sudden, violent boiling) by providing nucleation sites for bubble formation, ensuring a controlled and safe experiment.

-

Thermometer Placement: Placing the thermometer correctly is critical for measuring the temperature of the vapor that is in equilibrium with the liquid, which is the true boiling point, rather than the temperature of the liquid itself, which can be superheated.

Experimental Determination of Density

Density is a fundamental property that is often required for converting between mass and volume, and for computational modeling.

Principle: The density is determined by accurately measuring the mass of a known volume of the liquid at a specific temperature.

Experimental Workflow:

Density Determination Workflow

Step-by-Step Methodology:

-

Pycnometer Selection and Cleaning: A pycnometer is a flask with a specific, accurately known volume. Ensure the pycnometer is thoroughly cleaned and dried.

-

Calibration:

-

Measure the mass of the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with deionized water of a known temperature.

-

Place the pycnometer in a constant-temperature water bath until it reaches thermal equilibrium.

-

Carefully remove any excess water from the capillary opening.

-

Dry the outside of the pycnometer and measure its mass.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Equilibrate the filled pycnometer to the same constant temperature as the water calibration.

-

Remove any excess sample and dry the exterior.

-

Measure the mass of the pycnometer filled with the sample.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with the sample to get the mass of the sample.

-

Density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

-

Causality in Experimental Choices:

-

Pycnometer: This specialized glassware provides a very precise and reproducible volume, which is essential for accurate density measurements.

-

Constant-Temperature Water Bath: The density of liquids is temperature-dependent. Using a water bath ensures that both the calibration and the sample measurement are performed at the same, stable temperature, eliminating a significant source of error.

Conclusion

While definitive literature values for the boiling point and density of this compound remain elusive, this guide provides a robust framework for understanding and determining these critical physical properties. Through comparative analysis with related fluorinated esters, it is evident that this compound is expected to have a boiling point significantly above that of its non-fluorinated counterparts and a considerably higher density. The detailed experimental protocols provided herein offer a reliable and accurate means for researchers to determine these values in their own laboratories. Such empirical data is indispensable for the advancement of research and development involving this promising fluorinated compound.

References

Sources

An In-depth Technical Guide to Ethyl 2,3,3,3-tetrafluoropropanoate (CAS 399-92-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of Ethyl 2,3,3,3-tetrafluoropropanoate (CAS No. 399-92-8), a fluorinated organic compound of increasing interest in specialized chemical synthesis. This document delves into the core physicochemical properties, synthesis methodologies, reactivity profile, and known applications of this compound. A significant emphasis is placed on a thorough evaluation of its potential hazards, safe handling protocols, and disposal considerations, grounded in available safety data. While specific toxicological and environmental data for this exact ester are limited, this guide synthesizes information from structurally related fluorinated compounds to provide a robust framework for risk assessment and responsible laboratory use.

Introduction and Molecular Characteristics

Ethyl 2,3,3,3-tetrafluoropropanoate is an aliphatic ester characterized by a high degree of fluorination on the propanoate backbone.[1] This structural feature, specifically the trifluoromethyl group (CF₃) and an additional fluorine atom at the α-position, imparts unique chemical properties that distinguish it from its non-fluorinated counterparts.[1] These properties include enhanced thermal stability, altered electronic effects, and modified reactivity, making it a valuable building block in select organic synthesis applications.[1]

Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 399-92-8 | [2] |

| IUPAC Name | ethyl 2,3,3,3-tetrafluoropropanoate | [2] |

| Synonyms | Ethyl 2,3,3,3-tetrafluoropropionate, Propanoic acid, 2,3,3,3-tetrafluoro-, ethyl ester | [1][2] |

| Molecular Formula | C₅H₆F₄O₂ | [1][2] |

| Molecular Weight | 174.09 g/mol | [2] |

| SMILES | CCOC(=O)C(C(F)(F)F)F | [1] |

| InChI Key | YJROLMPBFOAPOX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

This compound is typically a colorless liquid with a characteristic odor.[1] The presence of multiple fluorine atoms significantly influences its physical properties, such as boiling point and density, when compared to ethyl propanoate.

| Property | Value | Source(s) |

| Physical State | Liquid | [1] |

| Appearance | Colorless | [1] |

| Boiling Point | 94-95 °C | ChemicalBook |

| Density | 1.353 g/cm³ | ChemicalBook |

| Refractive Index | 1.38 | ChemicalBook |

Synthesis and Manufacturing

The synthesis of Ethyl 2,3,3,3-tetrafluoropropanoate is not as widely documented as more common reagents. However, established principles of organic and fluorine chemistry suggest several viable routes.

Esterification of 2,3,3,3-Tetrafluoropropionic Acid

A primary route involves the classic Fischer esterification of the corresponding carboxylic acid, 2,3,3,3-tetrafluoropropionic acid. This acid can be synthesized via the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide under acidic conditions.[3] The subsequent esterification with ethanol, typically catalyzed by a strong acid like sulfuric acid, yields the desired product.

Experimental Protocol: Two-Step Synthesis via Hydrolysis and Esterification

Step 1: Hydrolysis of N,N-Diethyl-2,3,3,3-tetrafluoropropionamide [3]

-

To a reaction flask equipped with a reflux condenser and stirrer, add N,N-diethyl-2,3,3,3-tetrafluoropropionamide (1.0 eq).

-

Add a 10:1 mixture of ethanol and water, followed by a strong acid such as hydrochloric acid or sulfuric acid (5-10 molar equivalents).[3]

-

Heat the mixture to reflux (90-120 °C) and maintain for 10-24 hours, monitoring the reaction progress by GC or TLC.[3]

-

Upon completion, allow the mixture to cool to room temperature. The resulting solution contains 2,3,3,3-tetrafluoropropionic acid.

Step 2: Esterification to Ethyl 2,3,3,3-tetrafluoropropanoate

-

To the crude 2,3,3,3-tetrafluoropropionic acid solution from Step 1, add an excess of absolute ethanol.

-

Catalytically add concentrated sulfuric acid (e.g., 5% v/v).

-

Heat the mixture to reflux for several hours until ester formation is complete (monitor by GC-MS).

-

After cooling, neutralize the excess acid carefully with a weak base (e.g., sodium bicarbonate solution).

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure Ethyl 2,3,3,3-tetrafluoropropanoate.

Alternative Synthetic Routes

Another documented approach involves the radical addition of bromochlorodifluoromethane (CF₂BrCl) or dibromodifluoromethane (CF₂Br₂) to ethyl vinyl ether. This forms a halo-difluoro acetal intermediate, which is then oxidized to yield a related ester that can be further transformed into the target molecule.[4] This method highlights the utility of radical chemistry in constructing highly fluorinated carbon skeletons.

Caption: Overview of primary synthetic pathways to Ethyl 2,3,3,3-tetrafluoropropanoate.

Reactivity and Applications

The chemical behavior of Ethyl 2,3,3,3-tetrafluoropropanoate is dominated by the ester functional group and the strong electron-withdrawing effects of the fluorinated alkyl chain.

Reactivity Profile

-

Hydrolysis: Like other esters, it can undergo hydrolysis back to its corresponding carboxylic acid and ethanol, a reaction that can be catalyzed by either acid or base. The rate of hydrolysis may be influenced by the fluorinated substituent.[5]

-

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for transesterification reactions or conversion to amides. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to non-fluorinated esters.

-

α-Proton Acidity: The proton on the carbon adjacent to the carbonyl group (C-2) is acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions. The presence of the α-fluorine atom will significantly impact the stability and reactivity of this enolate.

-

Thermal Decomposition: At elevated temperatures, fluorinated esters can decompose. Thermal decomposition may produce hazardous substances, including hydrogen fluoride (HF) and carbon oxides.[6][7]

Applications in Synthesis

While specific, widespread applications are not extensively documented in mainstream literature, its structure suggests its utility as a specialized building block in medicinal and materials chemistry.

-

Intermediate for Fluorinated Molecules: Its primary role is as an intermediate for introducing the CF₃CHF- moiety or related structures into more complex molecules.[1] This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[8]

-

Precursor to Bioactive Compounds: Although direct examples are scarce, related fluorinated propanoates are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, similar structures are used in the synthesis of antifungal agents and other complex therapeutic molecules.[9]

Hazards and Safety

A thorough understanding of the hazards associated with Ethyl 2,3,3,3-tetrafluoropropanoate is critical for its safe handling. The primary hazards are related to its flammability and irritant properties.[2]

GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |

| Flammable Liquids | H226: Flammable liquid and vapor | GHS02 (Flame) | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [2] |

Toxicological Profile

-